molecular formula C30H46N2O14S2 B1276695 Aclatonium napadisilate CAS No. 55077-30-0

Aclatonium napadisilate

Cat. No. B1276695
CAS RN: 55077-30-0
M. Wt: 722.8 g/mol
InChI Key: HELVYVGHOJPCEV-UHFFFAOYSA-L
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Description

Aclatonium napadisilate (Ac) is a synthetic cholinergic compound that has been studied for its effects on gastrointestinal function and pancreatic enzyme secretion in humans. It has been shown to increase the overall length of the cycle of interdigestive motor complex (IMC) without significantly stimulating phases of increased motor activity. Additionally, aclatonium napadisilate slightly increased the output of lipase during phase II of the IMC, suggesting weak cholinergic effects on motility and exocrine pancreatic secretion in healthy humans during the interdigestive state .

Synthesis Analysis

While the synthesis details of aclatonium napadisilate are not provided in the given papers, its pharmacological effects have been compared to those of carbamylcholine, a known muscarinic agonist. Aclatonium napadisilate has been found to be less potent than carbamylcholine in stimulating amylase release and calcium efflux in isolated rat pancreatic acini, but nearly as potent in inhibiting scopolamine binding, indicating its action through muscarinic receptors .

Molecular Structure Analysis

The molecular structure of aclatonium napadisilate, described as a choline sulfonate derivative, plays a crucial role in its interaction with muscarinic receptors. Its structure allows it to stimulate pancreatic exocrine secretion via muscarinic receptors and calcium mobilization. The intrinsic activity of aclatonium napadisilate is less than that of carbamylcholine in isolated rat pancreatic acini .

Chemical Reactions Analysis

Aclatonium napadisilate's chemical interactions primarily involve its agonistic effects on muscarinic receptors, which lead to increased pancreatic exocrine and endocrine secretion. Its stimulatory effects on both endocrine and exocrine pancreatic secretion are inhibited by the muscarinic receptor antagonist pirenzepine, indicating the specificity of its action through these receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of aclatonium napadisilate that contribute to its biological activity include its ability to stimulate insulin release in the presence of glucose in the isolated perfused pancreas of rats. This effect is glucose concentration-dependent and is more potent on B cells than on the exocrine pancreas. The compound's efficacy and potency in stimulating pancreatic functions suggest that it may have therapeutic potential in treating various gastrointestinal disorders .

Scientific Research Applications

1. Interdigestive Gastrointestinal Function

  • Summary of Application: Aclatonium Napadisilate (Ac), a synthetic cholinergic compound, was used to investigate its effect on human interdigestive gastrointestinal function .
  • Methods of Application: Six healthy volunteers underwent gastrointestinal intubation for measurement of duodeno-jejunal motor activity and pancreatic enzyme secretion. Each subject was studied twice on two separate days and received either aclatonium (300 mg) or placebo intraduodenally in randomized order .
  • Results: Aclatonium significantly increased the overall length of the cycle of interdigestive motor complex (IMC) by a mean of 34% (p<0.05) without stimulating the phases of increased motor activity. Aclatonium slightly, but significantly increased output of lipase during phase II of the IMC (p<0.05), whereas outputs during phase I and III were not significantly changed .

2. Exocrine and Endocrine Pancreatic Functions

  • Summary of Application: The effect of aclatonium napadisilate, a choline sulfonate derivative, on exocrine and endocrine pancreatic functions was compared with that of carbamylcholine in both isolated pancreatic acini and the isolated perfused pancreas of rats .
  • Methods of Application: In the isolated acini, aclatonium napadisilate and carbamylcholine stimulated amylase release. In the isolated perfused pancreas, 0.1 ΜM or higher concentrations of aclatonium napadisilate elicited a significant insulin release in the presence of 8.3 mM glucose .
  • Results: These results indicate that aclatonium napadisilate stimulates both endocrine and exocrine pancreatic secretion via muscarinic receptors and that its action on B cells is more potent than on the exocrine pancreas .

Future Directions

Aclatonium napadisilate has been shown to significantly decrease dry mouth compared with solifenacin alone in patients who did not have dry mouth before starting treatment . This demonstrates the efficacy of aclatonium in reducing dry mouth in patients using anticholinergics .

properties

IUPAC Name

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20NO4.C10H8O6S2/c2*1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*8H,6-7H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELVYVGHOJPCEV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048665
Record name Aclatonium napadisilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aclatonium napadisilate

CAS RN

55077-30-0
Record name Aclatonium napadisilate [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055077300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclatonium napadisilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACLATONIUM NAPADISILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX23434YHQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
CBM Kölbel, P Layer, G Holtmann, J Muttathil… - International journal of …, 1989 - Springer
To investigate the effect of aclatonium napadisilate (Ac), a synthetic cholinergic compound, on human interdigestive gastrointestinal function, six healthy volunteers underwent …
Number of citations: 3 link.springer.com
MC Kim, SH Park, HS Roh, YJ Kim… - Journal of …, 1986 - koreascience.kr
… and content uniformity test of aclatonium napadisilate preparation. This method was more … RI-detector response was linear over a range of 0.52.0% aclatonium napadisilate under …
Number of citations: 0 koreascience.kr
M Otsuki, T Nakamura, Y Okabayashi, M Fujii… - Digestive diseases and …, 1989 - Springer
… aclatonium napadisilate was the same as that of carbamylcholine, aclatonium napadisilate … txM or higher concentrations of aclatonium napadisilate elicited a significant insulin release …
Number of citations: 2 link.springer.com
M Fujii, Y Okabayashi, T Nakamura, S Tani… - Pancreas, 1990 - journals.lww.com
… These results indicate that aclatonium napadisilate … tract, stimulatory effects of aclatonium napadisilate, shown in the … additional benefit of aclatonium napadisilate in the treatment …
Number of citations: 1 journals.lww.com
H Kimura, K Katagiri, T Ohno, N Harada… - Hormone and …, 1982 - thieme-connect.com
… Both pancreatic juice and amylase output were significantly stimulated by the infusion of aclatonium napadisilate in this study. Furthermore, it was shown that these effects could be …
Number of citations: 20 www.thieme-connect.com
T Kawaguchi, Y Kobayashi, K Tabuse… - Nihon Heikatsukin …, 1985 - europepmc.org
In patients with so-called postoperative enteroplegia after laparotomy, effects of aclatonium napadisilate (abbreviated as TM-723 hereinafter) and prostaglandine F2 alpha (abbreviated …
Number of citations: 1 europepmc.org
SK Yang, H Chung, HS Kim, WS Sung… - The Journal of …, 2011 - auajournals.org
METHODS A total of 92 elderly OAB patients (8≥ OAB-V8 questionnaire) who had more than 3 months of symptom was classified according to the absence (Group 1, n= 52,) or …
Number of citations: 3 www.auajournals.org
C NAKAMURA, H KAWANO, N INOTSUME… - … /Japanese Journal of …, 1990 - jstage.jst.go.jp
… by regimens allowing postprandial administration of the drug with and without the concomitant administration of dried aluminum hydroxide gel, an antacid, or aclatonium napadisilate, a …
Number of citations: 1 www.jstage.jst.go.jp
H Watanabe, W Adachi, N Koide, I Yazawa - Endoscopy, 2003 - thieme-connect.com
… Aclatonium napadisilate, a synthetic cholinergic compound, … a liquid diet and aclatonium napadisilate administration in the … to or stronger than that of aclatonium napadisilate (used in the …
Number of citations: 21 www.thieme-connect.com
H Ujiie, M Hongo, K Satake, Y Okuno… - Nihon Heikatsukin …, 1988 - europepmc.org
… of the action of aclatonium napadisilate on rat gastric smooth … Aclatonium napadisilate stimulated M2 receptor and caused the … The action of aclatonium napadisilate is supposed to …
Number of citations: 1 europepmc.org

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